4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one
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Overview
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant antibacterial and antifungal activity , suggesting that the targets could be key proteins or enzymes in these organisms.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes in the target organisms . This interaction often results in the death of the target organisms, thereby exhibiting its antimicrobial activity .
Result of Action
The compound exhibits significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.
Preparation Methods
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include purification and characterization by IR, 1H NMR, 13C NMR, and mass spectroscopy . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include methanol, sodium cyanoborohydride, and various aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also exhibits significant antimicrobial activity and shares a similar chromen-2-one structure.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound with a piperazine moiety, used in organic synthesis.
The uniqueness of 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one lies in its specific substitution pattern and the resulting biological activity, which may offer advantages over other similar compounds in terms of potency and selectivity.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-11-21-19(13-20(16)23)18(12-22(26)27-21)15-25-9-7-24(8-10-25)14-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJAZPQVOZEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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